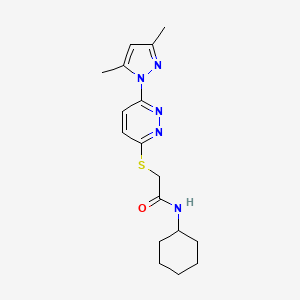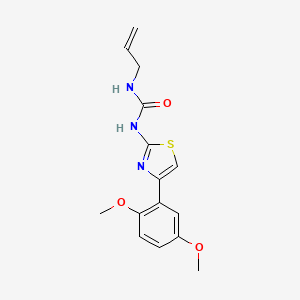
1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea” is a complex organic molecule that contains several functional groups, including an allyl group, a thiazole ring, a phenyl ring with two methoxy groups, and a urea group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The phenyl ring is a six-membered carbon ring with alternating double and single bonds, and the methoxy groups are oxygen atoms bonded to a methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the allyl group could participate in reactions with electrophiles, and the urea group could react with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the nonpolar phenyl and allyl groups could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural elucidation of various urea and thiazole derivatives, including compounds structurally related to 1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea. These studies involve the synthesis of novel compounds through reactions involving isocyanates and amino-thiazoles or other related methods, followed by characterization using techniques like NMR, X-ray diffraction, and spectroscopy. For instance, Ling et al. (2008) detailed the synthesis and biological evaluation of novel thiazolyl urea derivatives, showing some compounds possess promising antitumor activities (Ling et al., 2008).
Biological Activities
The biological activities of thiazole and urea derivatives have been a significant area of interest, with studies revealing diverse potential applications, particularly in anticancer and antimicrobial therapies. Investigations into the antiproliferative activities of diaryl urea derivatives against various cancer cell lines have highlighted significant effects, suggesting these compounds as potential anticancer agents. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects on cancer cell lines, positioning them as potential BRAF inhibitors for further research (Feng et al., 2020).
Antioxidant Properties
Thiazole analogues possessing urea, thiourea, and selenourea functionalities have been synthesized and assessed for their antioxidant capabilities. These compounds, characterized by their structural diversity, have shown potent antioxidant activities, suggesting their utility as new antioxidant agents. For example, Bhaskara Reddy et al. (2015) found that compounds with selenourea functionality and halogen groups exhibited potent activity, underlining their significance as potent antioxidants (Bhaskara Reddy et al., 2015).
Corrosion Inhibition
Urea derivatives have also been explored for their application in corrosion inhibition, particularly for protecting metals like steel in acidic environments. Mistry et al. (2011) evaluated 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in HCl solutions, demonstrating their effectiveness in forming protective layers on the steel surface to prevent corrosion (Mistry et al., 2011).
Catalytic Applications
The use of urea derivatives in catalysis, especially in the epoxidation of allylic alcohols, has been documented, showcasing their role in enhancing selectivity and conversion rates. Owens and Abu‐Omar (2000) reported the epoxidation of alkenes and allylic alcohols in ionic liquids using methyltrioxorhenium and urea hydrogen peroxide, highlighting excellent conversions and selectivities (Owens & Abu‐Omar, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-4-7-16-14(19)18-15-17-12(9-22-15)11-8-10(20-2)5-6-13(11)21-3/h4-6,8-9H,1,7H2,2-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZGJRRGQBVUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

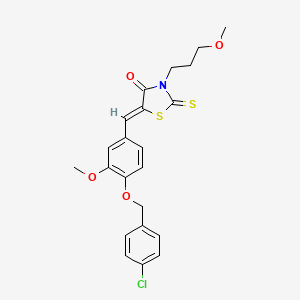
![7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2442425.png)
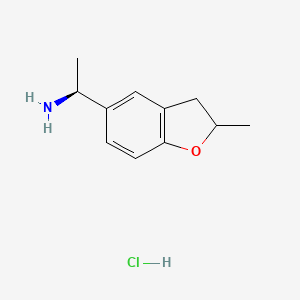
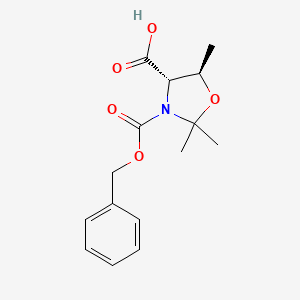
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2442431.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)
![3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B2442433.png)
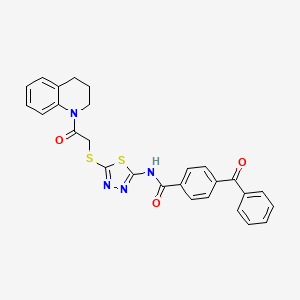
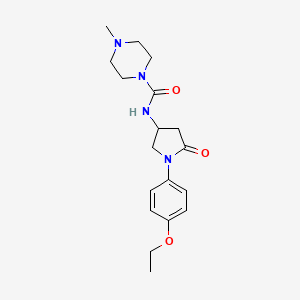
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)
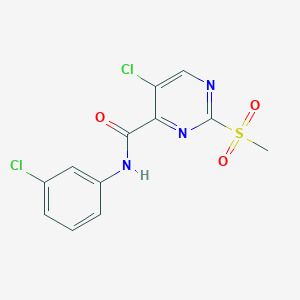
![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)
